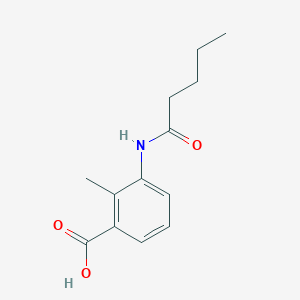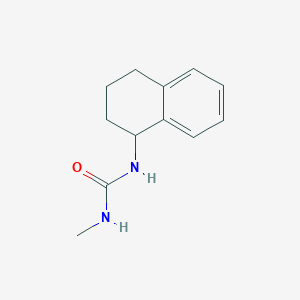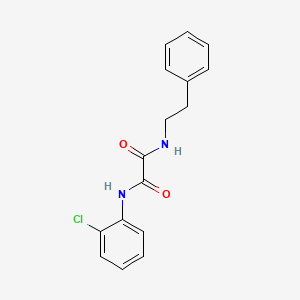
2-methyl-3-(pentanoylamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-3-(pentanoylamino)benzoic acid, also known as mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It was first synthesized in 1961 by D. J. Brodie and colleagues at Parke-Davis Laboratories. Since then, mefenamic acid has been extensively studied for its various pharmacological properties and potential therapeutic applications.
作用机制
Mefenamic acid works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Specifically, 2-methyl-3-(pentanoylamino)benzoic acid acid inhibits the COX-2 enzyme, which is induced during inflammation and is responsible for the production of prostaglandins that cause pain and inflammation.
Biochemical and Physiological Effects:
Mefenamic acid has been shown to have a number of biochemical and physiological effects. It can reduce fever, relieve pain, and reduce inflammation. It has also been shown to have antithrombotic effects, which may be beneficial in preventing cardiovascular disease.
实验室实验的优点和局限性
Mefenamic acid is a widely used NSAID that has been extensively studied for its pharmacological properties. It is relatively easy to synthesize and is commercially available. However, like all drugs, 2-methyl-3-(pentanoylamino)benzoic acid acid has limitations. It can cause side effects such as gastrointestinal bleeding and renal toxicity. In addition, its use is contraindicated in certain populations, such as pregnant women and individuals with a history of asthma.
未来方向
There are a number of potential future directions for research on 2-methyl-3-(pentanoylamino)benzoic acid acid. One area of interest is its potential use in the treatment of cancer. Mefenamic acid has been shown to have antitumor effects in vitro and in animal models, and there is interest in exploring its potential as a cancer therapy. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Mefenamic acid has been shown to have neuroprotective effects in animal models, and there is interest in exploring its potential as a therapeutic agent for these diseases. Finally, there is interest in developing new formulations of this compound acid that can improve its pharmacokinetic properties and reduce its side effects.
合成方法
Mefenamic acid can be synthesized through a multistep process starting from 3-nitrobenzoic acid. The first step involves the reduction of 3-nitrobenzoic acid to 3-aminobenzoic acid, which is then acylated with pentanoyl chloride to form 3-(pentanoylamino)benzoic acid. This intermediate is then methylated using diazomethane to obtain 2-methyl-3-(pentanoylamino)benzoic acid.
科学研究应用
Mefenamic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It has been shown to inhibit the production of prostaglandins, which are inflammatory mediators that play a key role in pain and inflammation. Mefenamic acid is commonly used to treat menstrual cramps, arthritis, and other inflammatory conditions.
属性
IUPAC Name |
2-methyl-3-(pentanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-3-4-8-12(15)14-11-7-5-6-10(9(11)2)13(16)17/h5-7H,3-4,8H2,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWESINPAZIUPIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC=CC(=C1C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B5179322.png)
![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-furoyl)piperazine](/img/structure/B5179333.png)


![3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B5179357.png)

![ethyl [5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5179364.png)
![1-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179369.png)

![methyl [(6-{[2-(4-morpholinylcarbonyl)benzoyl]amino}-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5179377.png)


![1-(4-allyl-2-methoxyphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B5179398.png)
![1-(5-bromo-2-methoxybenzoyl)-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5179415.png)
